molecular formula C10H12BrNO3 B1405411 tert-Butyl 2-bromo-4-formyl-1H-pyrrole-1-carboxylate CAS No. 1250261-62-1

tert-Butyl 2-bromo-4-formyl-1H-pyrrole-1-carboxylate

Cat. No.: B1405411
CAS No.: 1250261-62-1
M. Wt: 274.11 g/mol
InChI Key: BFMCSSQRIHKGAK-UHFFFAOYSA-N
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Description

tert-Butyl 2-bromo-4-formyl-1H-pyrrole-1-carboxylate: is a heterocyclic organic compound that features a pyrrole ring substituted with a tert-butyl ester, a bromine atom, and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-bromo-4-formyl-1H-pyrrole-1-carboxylate typically involves the bromination of a pyrrole derivative followed by formylation. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent and Vilsmeier-Haack reaction for formylation. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominating agents and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-bromo-4-formyl-1H-pyrrole-1-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in a solvent like ethanol.

Major Products:

    Substitution: Formation of 2-amino-4-formyl-1H-pyrrole-1-carboxylate derivatives.

    Oxidation: Formation of 2-bromo-4-carboxy-1H-pyrrole-1-carboxylate.

    Reduction: Formation of 2-bromo-4-hydroxymethyl-1H-pyrrole-1-carboxylate.

Scientific Research Applications

tert-Butyl 2-bromo-4-formyl-1H-pyrrole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-bromo-4-formyl-1H-pyrrole-1-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and formyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    tert-Butyl 2-formyl-1H-pyrrole-1-carboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.

    tert-Butyl 2-bromo-1H-pyrrole-1-carboxylate: Lacks the formyl group, reducing its potential for oxidation and reduction reactions.

    tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate: Contains a different substitution pattern, leading to different reactivity and applications.

Uniqueness: tert-Butyl 2-bromo-4-formyl-1H-pyrrole-1-carboxylate is unique due to the presence of both a bromine atom and a formyl group on the pyrrole ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research.

Properties

IUPAC Name

tert-butyl 2-bromo-4-formylpyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3/c1-10(2,3)15-9(14)12-5-7(6-13)4-8(12)11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMCSSQRIHKGAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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